1-Acetyl-6-iodoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of indoline derivatives, including 1-acetyl-6-iodoindoline, typically involves strategic functionalization of the indoline core. For example, the introduction of the acetyl and iodo groups at specific positions can be achieved through targeted reactions that ensure the desired substitution pattern. A common approach involves the use of halogenation for introducing the iodo group and acetylation for the acetyl group. Techniques such as palladium-catalysed carbonylation have been utilized for the synthesis of isoindolin-1-ones, demonstrating the versatility of methods available for constructing such compounds (Marosvölgyi-Haskó et al., 2011).
Molecular Structure Analysis
The molecular structure of 1-acetyl-6-iodoindoline is characterized by the presence of an indoline core substituted with an acetyl group at the 1-position and an iodo group at the 6-position. Structural analyses, such as X-ray crystallography, have been pivotal in understanding the stereochemistry and electronic configuration of similar compounds. For instance, the study of fluorinated 3-iminoisoindoline acetals has provided valuable insights into the stability and tautomerism within the indoline derivatives, highlighting the influence of substituents on the indoline scaffold's electronic properties (Carrión et al., 2018).
Chemical Reactions and Properties
Indoline derivatives like 1-acetyl-6-iodoindoline participate in various chemical reactions, reflecting their reactive acetyl and iodo functional groups. The acetyl group enables nucleophilic acyl substitution reactions, while the iodo group can undergo electrophilic substitution or serve as a handle for cross-coupling reactions. The photoreactivity of related compounds, such as N-acetyl-7-nitroindoline, in forming amide bonds upon light activation, exemplifies the chemical versatility of indoline derivatives (Kikuta et al., 2020).
Scientific Research Applications
Neuropharmacological Potential
1-Acetyl-6-iodoindoline derivatives show promise in neuropharmacological research, particularly in the study of neurodegenerative diseases like Parkinson's disease (PD). Acetylcorynoline, a compound structurally related to 1-Acetyl-6-iodoindoline, has demonstrated potential as an anti-Parkinsonian drug. It significantly reduces dopaminergic neuron degeneration and prevents α-synuclein aggregation, showing its potential in slowing the decline seen in PD patients (Fu et al., 2014).
Pharmacological and Toxicological Aspects
The pharmacological and toxicological properties of compounds like 1-Acetyl-6-iodoindoline are crucial for understanding their potential therapeutic uses and safety. Acetylcholinesterase inhibitors, which share functional groups with 1-Acetyl-6-iodoindoline, are extensively studied for their roles in neurodegenerative diseases like Alzheimer's. They work by increasing acetylcholine levels in the brain, thereby improving cholinergic transmission. However, their enzyme inactivation can lead to disrupted neurotransmission, showcasing the importance of studying these compounds' toxicological profiles (Čolović et al., 2013).
Neurotransmitter Modulation
Compounds structurally similar to 1-Acetyl-6-iodoindoline are studied for their ability to modulate neurotransmitter systems, a key area in treating various neurological disorders. For instance, the study of acetylcholine-gated chloride channels in Schistosoma mansoni reveals these compounds' potential role in inhibitory neuromuscular mediation, highlighting their significance in understanding and potentially modulating neurotransmission (MacDonald et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(6-iodo-2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOUFIOXEFUHAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470299 |
Source
|
Record name | 1-Acetyl-6-iodoindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-6-iodoindoline | |
CAS RN |
115666-43-8 |
Source
|
Record name | 1-(2,3-Dihydro-6-iodo-1H-indol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115666-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetyl-6-iodoindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.